ABT-491 hydrochloride ABT-491 hydrochloride ABT-491 hydrochloride is a highly potent, selective and orally active platelet-activating factor receptor (PAF-R) antagonist.
Brand Name: Vulcanchem
CAS No.: 189689-94-9
VCID: VC0516803
InChI: InChI=1S/C28H22FN5O2.ClH/c1-5-18-7-6-8-25-26(18)21(16-34(25)28(36)32(3)4)27(35)19-9-10-20(22(29)13-19)15-33-17(2)31-23-14-30-12-11-24(23)33;/h1,6-14,16H,15H2,2-4H3;1H
SMILES: CC1=NC2=C(N1CC3=C(C=C(C=C3)C(=O)C4=CN(C5=CC=CC(=C54)C#C)C(=O)N(C)C)F)C=CN=C2.Cl
Molecular Formula: C28H23ClFN5O2
Molecular Weight: 516.0 g/mol

ABT-491 hydrochloride

CAS No.: 189689-94-9

Cat. No.: VC0516803

Molecular Formula: C28H23ClFN5O2

Molecular Weight: 516.0 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

ABT-491 hydrochloride - 189689-94-9

Specification

CAS No. 189689-94-9
Molecular Formula C28H23ClFN5O2
Molecular Weight 516.0 g/mol
IUPAC Name 4-ethynyl-3-[3-fluoro-4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]benzoyl]-N,N-dimethylindole-1-carboxamide;hydrochloride
Standard InChI InChI=1S/C28H22FN5O2.ClH/c1-5-18-7-6-8-25-26(18)21(16-34(25)28(36)32(3)4)27(35)19-9-10-20(22(29)13-19)15-33-17(2)31-23-14-30-12-11-24(23)33;/h1,6-14,16H,15H2,2-4H3;1H
Standard InChI Key AWRGBOKANQBIBM-UHFFFAOYSA-N
SMILES CC1=NC2=C(N1CC3=C(C=C(C=C3)C(=O)C4=CN(C5=CC=CC(=C54)C#C)C(=O)N(C)C)F)C=CN=C2.Cl
Canonical SMILES CC1=NC2=C(N1CC3=C(C=C(C=C3)C(=O)C4=CN(C5=CC=CC(=C54)C#C)C(=O)N(C)C)F)C=CN=C2.Cl
Appearance Solid powder

Introduction

Pharmacological Profile of ABT-491 Hydrochloride

Receptor Binding and Selectivity

ABT-491 competitively inhibits PAF binding to its G protein-coupled receptor (PAFR) on human platelets with a K<sub>i</sub> of 0.6 nM, surpassing the potency of earlier-generation antagonists like WEB 2086 . Kinetic studies reveal a slow off-rate from the receptor, contributing to prolonged inhibitory effects . The compound exhibits >1,000-fold selectivity for PAFR over unrelated receptors (e.g., histamine, leukotriene) and enzymes (cyclooxygenase, phosphodiesterase) .

Functional Antagonism in Cellular Models

In human neutrophils and platelets, ABT-491 blocks PAF-induced calcium mobilization (IC<sub>50</sub> = 1.2 nM), priming (IC<sub>50</sub> = 0.8 nM), and degranulation (IC<sub>50</sub> = 1.5 nM) . It also inhibits PAF-mediated aggregation of washed platelets (IC<sub>50</sub> = 2.4 nM) and whole blood (IC<sub>50</sub> = 5.7 nM), demonstrating efficacy in physiologically relevant matrices .

Table 1: In Vitro Pharmacological Parameters of ABT-491 Hydrochloride

ParameterValueModel SystemSource
K<sub>i</sub> (PAF binding)0.6 nMHuman platelets
IC<sub>50</sub> (Ca<sup>2+</sup> flux)1.2 nMHuman neutrophils
IC<sub>50</sub> (Platelet aggregation)2.4 nM (washed)Human platelets

Chemical and Physicochemical Properties

Structural Characteristics

ABT-491 hydrochloride features a 3-acylindole core linked to a 2-methylimidazo[4,5-c]pyridine moiety via a fluorobenzyl spacer . The ethynyl group at position 4 of the indole ring enhances receptor affinity, while the dimethylcarboxamide substituent improves metabolic stability .

Table 2: Chemical Identity of ABT-491 Hydrochloride

PropertyValueSource
Molecular formulaC<sub>28</sub>H<sub>22</sub>FN<sub>5</sub>O<sub>2</sub>·HCl
Molecular weight515.97 g/mol
CAS Registry Number189689-94-9
Solubility (H<sub>2</sub>O)22 mg/mL (freely soluble)
Storage conditions-20°C (long-term), 4°C (short-term)

Stability and Formulation

The compound remains stable for ≥3 years at -20°C in powder form and ≥1 month at -20°C in solution . Aqueous solubility supports intravenous administration, while oral formulations utilize standard excipients for tablet or capsule production .

Mechanism of Action and Signaling Pathways

PAF Receptor Antagonism

PAF (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) activates PAFR, triggering G<sub>q</sub>-mediated phospholipase C (PLC) activation and subsequent inositol trisphosphate (IP<sub>3</sub>)-dependent calcium release . ABT-491 binds to an allosteric site on PAFR, stabilizing an inactive conformation that prevents G protein coupling .

Downstream Effects

By blocking PAFR signaling, ABT-491 inhibits:

  • Neutrophil priming: Reduced CD11b/CD18 expression and reactive oxygen species (ROS) production .

  • Endothelial activation: Attenuated vascular permeability and leukocyte adhesion .

  • Platelet aggregation: Suppressed αIIbβ3 integrin activation and thrombus formation .

Preclinical Efficacy in Disease Models

Inflammation and Shock

In lipopolysaccharide (LPS)-challenged rats, oral ABT-491 (0.04 mg/kg) reduced hypotension by 72% and gastrointestinal damage by 79% . A 1 mg/kg dose improved survival from 57% to 85% in endotoxemic mice .

Ischemia-Reperfusion Injury

ABT-491 (0.1 mg/kg i.v.) decreased myocardial infarct size by 48% in a canine model of coronary occlusion, correlating with reduced neutrophil infiltration .

Table 3: In Vivo Efficacy of ABT-491 Hydrochloride

ModelSpeciesRouteED<sub>50</sub>EffectSource
PAF-induced edemaRatp.o.0.03 mg/kg50% inhibition
LPS-induced hypotensionMousep.o.0.04 mg/kg72% MAP preservation
Myocardial ischemiaDogi.v.0.1 mg/kg48% infarct size reduction

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator